molecular formula C18H24N2O8 B016405 N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid CAS No. 209052-01-7

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid

Cat. No.: B016405
CAS No.: 209052-01-7
M. Wt: 396.4 g/mol
InChI Key: RKSASMXBVVMAAS-UHFFFAOYSA-N
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Description

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid, also known as this compound, is a useful research compound. Its molecular formula is C18H24N2O8 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cobalt(II) and Nickel(II) Complexes : This compound is used in the synthesis of cobalt(II) and nickel(II) complexes, which have been structurally and spectroscopically characterized (Smrečki et al., 2016).

  • Zinc Enzyme Model for CO2 Fixation and Calcification : It serves as a promising structural model for zinc enzymes, particularly in the context of CO2 fixation and calcification in mollusc shells (Ibrahim et al., 2008).

  • Immobilization of His-tagged Proteins : The compound is utilized for immobilizing His-tagged proteins onto gold surfaces, indicating its role in protein binding studies (Lee et al., 2004).

  • Affinity Chromatography Enzyme Purification : It has applications in affinity chromatography for enzyme purification, demonstrating its utility in biochemical separation techniques (Bernotas & Ganem, 1990).

  • Treatment of Adjuvant-Induced Arthritis in Rats : This compound has shown significant activity in treating adjuvant-induced arthritis in rat models, suggesting its potential in medical applications (Miyai et al., 1978).

  • Stationary Phase for Hydrophilic Interaction Liquid Chromatography : Derivatives of N-benzyl iminodiacetic acid are used as novel stationary phases in hydrophilic interaction liquid chromatography, enhancing the separation of polar compounds (Yin et al., 2015).

  • Cytotoxic Activity Against Human Tumor Cell Lines : It has demonstrated cytotoxic activity against various human tumor cell lines, indicating its potential in cancer research (Gielen & Willem, 1992).

  • Synthesis of New Palladium Complexes : The compound is also involved in the synthesis of new palladium complexes, expanding its application in coordination chemistry (Smrečki et al., 2016).

  • Antagonist for Bradykinin B2 Receptor : It is used in developing novel non-peptide bradykinin B2 receptor antagonists, which have applications in pharmacological research (Kam et al., 2005).

  • Antihypertensive Potency : N-(biphenylyl-methyl)imidazoles, which are structurally related, are potent antihypertensives with high affinity for receptors, indicating potential medical applications (Carini et al., 1991).

Properties

IUPAC Name

2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSASMXBVVMAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396120
Record name STK366790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209052-01-7
Record name STK366790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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